molecular formula C13H11NO B12657166 3-(2-(4-Pyridinyl)vinyl)phenol CAS No. 5444-93-9

3-(2-(4-Pyridinyl)vinyl)phenol

Cat. No.: B12657166
CAS No.: 5444-93-9
M. Wt: 197.23 g/mol
InChI Key: FIPNDRODDFDFAS-SNAWJCMRSA-N
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Description

3-(2-(4-Pyridinyl)vinyl)phenol is an organic compound with the molecular formula C13H11NO It is characterized by the presence of a phenol group and a pyridine ring connected via a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-(4-Pyridinyl)vinyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Pyridinyl)vinyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-(2-(4-Pyridinyl)vinyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(4-Pyridinyl)vinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Pyridinyl)vinyl)phenol is unique due to its specific combination of a phenol group and a pyridine ring connected via a vinyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5444-93-9

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-[(E)-2-pyridin-4-ylethenyl]phenol

InChI

InChI=1S/C13H11NO/c15-13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10,15H/b5-4+

InChI Key

FIPNDRODDFDFAS-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC2=CC=NC=C2

Origin of Product

United States

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